3-(Benzyloxy)isothiazole
Overview
Description
3-(Benzyloxy)isothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 3-(benzyloxy)isothiazole belongs, have been reported to have high biological activity and can be used as effective new drugs . They are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .
Mode of Action
Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy .
Biochemical Pathways
Isothiazoles have been found to be involved in a wide range of selective transformations involving the isothiazole heterocycle .
Result of Action
Isothiazoles have been reported to have high biological activity and can be used as effective new drugs .
Action Environment
It is known that the chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle .
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)isothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial in regulating cellular functions. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, leading to competitive inhibition and subsequent reduction in enzyme activity. Additionally, this compound can interact with DNA-binding proteins, influencing the transcription of specific genes. These interactions collectively contribute to the observed biological effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of this compound on cellular function have been investigated in both in vitro and in vivo studies, revealing that prolonged exposure can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction of this compound with binding proteins can influence its localization and accumulation within cells, affecting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to particular subcellular regions can enhance its interactions with target biomolecules and modulate its biological effects. For example, localization to the nucleus may facilitate interactions with DNA-binding proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)isothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiohydroxylamine with benzyloxy-substituted precursors, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce the benzyloxy group onto the isothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)isothiazole undergoes various chemical reactions, including:
Reduction: Reduction of the isothiazole ring can lead to the formation of isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy group or the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolines.
Substitution: Various substituted isothiazoles and benzyloxy derivatives.
Scientific Research Applications
3-(Benzyloxy)isothiazole has found applications in several scientific research areas:
Comparison with Similar Compounds
Isothiazole: The parent compound without the benzyloxy group.
Benzisothiazole: A similar compound with a fused benzene ring.
Isothiazoline: The reduced form of isothiazole.
Uniqueness: 3-(Benzyloxy)isothiazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
3-phenylmethoxy-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQNUUPCJHSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457927 | |
Record name | 3-Benzyloxyisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60666-83-3 | |
Record name | 3-Benzyloxyisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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